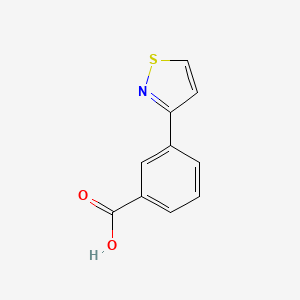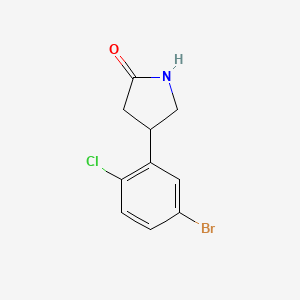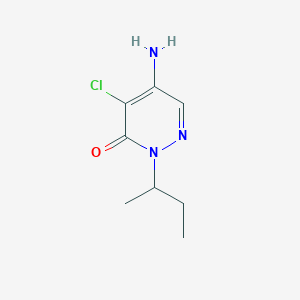
5-Amino-2-(butan-2-yl)-4-chloro-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-(butan-2-yl)-4-chloro-2,3-dihydropyridazin-3-one: is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes an amino group, a butan-2-yl substituent, and a chloro group attached to a dihydropyridazinone ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(butan-2-yl)-4-chloro-2,3-dihydropyridazin-3-one typically involves the following steps:
Formation of the Pyridazinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyridazinone ring. This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of Substituents: The butan-2-yl and chloro groups are introduced through alkylation and halogenation reactions, respectively. These reactions are typically carried out using alkyl halides and chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a corresponding hydrocarbon.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dechlorinated hydrocarbons.
Substitution: Amino, thio, or alkoxy derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Antimicrobial Activity: It exhibits antimicrobial properties, making it useful in the development of new antibiotics.
Medicine:
Pharmaceuticals: The compound is explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry:
Agriculture: It is used in the development of agrochemicals, including herbicides and fungicides.
Material Science: The compound is investigated for its potential use in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Amino-2-(butan-2-yl)-4-chloro-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the enzyme and the binding affinity of the compound. The pathways involved include disruption of metabolic processes and interference with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
- 5-Amino-2-(methyl)-4-chloro-2,3-dihydropyridazin-3-one
- 5-Amino-2-(ethyl)-4-chloro-2,3-dihydropyridazin-3-one
- 5-Amino-2-(propyl)-4-chloro-2,3-dihydropyridazin-3-one
Comparison:
- Structural Differences: The primary difference lies in the length and nature of the alkyl substituent (butan-2-yl vs. methyl, ethyl, or propyl).
- Chemical Properties: The presence of different alkyl groups can influence the compound’s solubility, reactivity, and stability.
- Biological Activity: Variations in the alkyl group can affect the compound’s binding affinity to molecular targets, thereby altering its biological activity and therapeutic potential.
Propriétés
Formule moléculaire |
C8H12ClN3O |
|---|---|
Poids moléculaire |
201.65 g/mol |
Nom IUPAC |
5-amino-2-butan-2-yl-4-chloropyridazin-3-one |
InChI |
InChI=1S/C8H12ClN3O/c1-3-5(2)12-8(13)7(9)6(10)4-11-12/h4-5H,3,10H2,1-2H3 |
Clé InChI |
YUIARDYEMZHNAN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N1C(=O)C(=C(C=N1)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



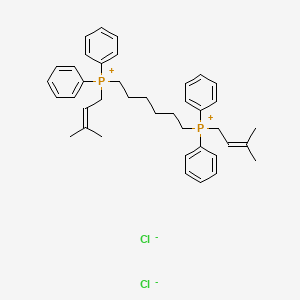

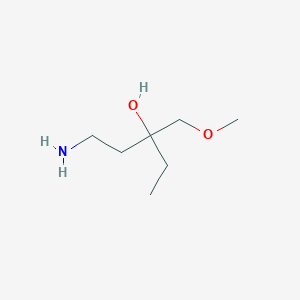



![Ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13155066.png)
![(2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13155068.png)
![5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carbonitrile](/img/structure/B13155077.png)
